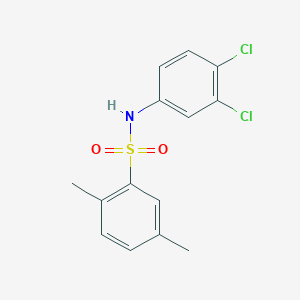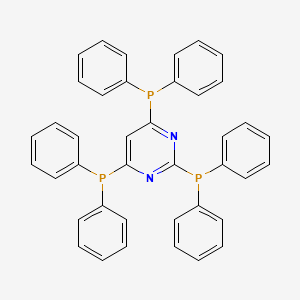
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is an organophosphorus compound with a pyrimidine core. This compound is known for its unique structure, which includes three diphenylphosphanyl groups attached to a pyrimidine ring. It is widely used as a ligand in coordination chemistry and catalysis due to its ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation of the phosphine groups. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process. Additionally, industrial methods may involve the use of more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have shown potential as inhibitors of enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their anticancer, antiviral, and antibacterial properties.
Industry: It is used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in industrial processes helps in the efficient synthesis of various compounds.
Mechanism of Action
The mechanism of action of 2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine involves its ability to coordinate with transition metals. The phosphine groups act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The pyrimidine ring provides additional stability to the complex, enhancing its catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphanyl)pyridine: Another organophosphorus compound with a pyridine core. It is also used as a ligand in coordination chemistry.
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups attached to a phosphorus atom.
2,4,6-Tris(diphenylphosphanyl)pyridine: A compound with a similar structure but with a pyridine core instead of a pyrimidine core.
Uniqueness
2-(Diphenylphosphanyl)-4,6-bis(diphenylphosphanyl)pyrimidine is unique due to its pyrimidine core, which provides additional stability and electronic properties compared to pyridine-based ligands. The presence of three diphenylphosphanyl groups enhances its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes.
Properties
CAS No. |
824939-18-6 |
|---|---|
Molecular Formula |
C40H31N2P3 |
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[2,6-bis(diphenylphosphanyl)pyrimidin-4-yl]-diphenylphosphane |
InChI |
InChI=1S/C40H31N2P3/c1-7-19-32(20-8-1)43(33-21-9-2-10-22-33)38-31-39(44(34-23-11-3-12-24-34)35-25-13-4-14-26-35)42-40(41-38)45(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-31H |
InChI Key |
SQHVACIPTRFWBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=NC(=N3)P(C4=CC=CC=C4)C5=CC=CC=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


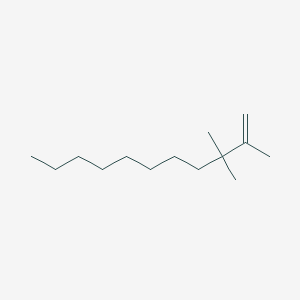
![N-(4-methoxyphenyl)-N,2-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B14226491.png)



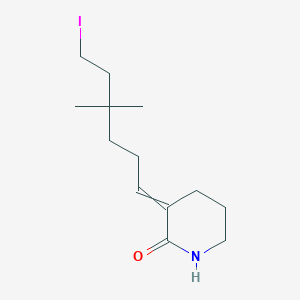
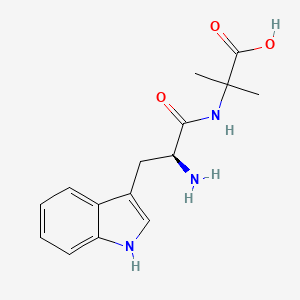
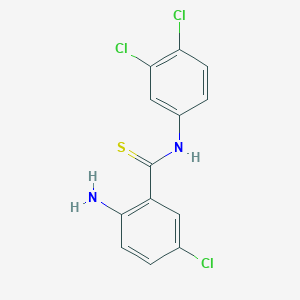
![6-Chloro-3-(4-fluoro-3-methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226525.png)
![3,5,5-Trimethyl-2-oxo-2,3,5,7a-tetrahydro-1H-pyrrolo[1,2-a]imidazole-7-carboxylic acid](/img/structure/B14226526.png)
![1-(3-Chlorophenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14226533.png)
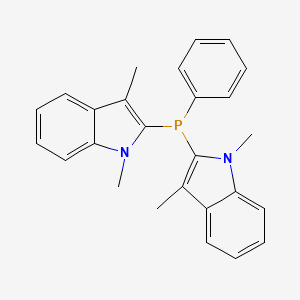
![6-[Benzyl(methyl)amino]-1-methylpyrimidine-2,4-dione](/img/structure/B14226546.png)
